![molecular formula C7H10O3 B2377756 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-86-1](/img/structure/B2377756.png)

3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSOVZLDIFAAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC(C1)(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Incorporation of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Senior Application Scientist Insight: In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, the principle of "escaping flatland" has become a central tenet of modern medicinal chemistry. This guide delves into a key exemplar of this philosophy: 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid , a unique three-dimensional scaffold that offers a compelling alternative to traditional aromatic and aliphatic moieties. We will explore its synthesis, properties, and strategic application, providing a technical framework for its effective deployment in drug discovery programs.

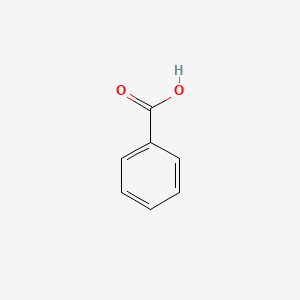

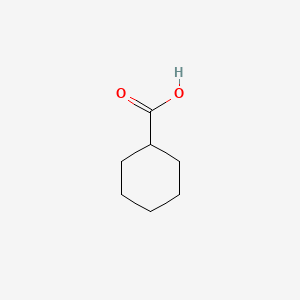

Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold - A Paradigm Shift in Bioisosterism

For decades, the para-substituted phenyl ring has been a ubiquitous structural motif in drug candidates. However, its planarity often contributes to undesirable physicochemical properties, such as poor solubility and high metabolic liability through oxidative pathways. The bicyclo[1.1.1]pentane (BCP) core has emerged as a highly effective, non-classical bioisostere, mimicking the linear geometry of a 1,4-disubstituted benzene ring or an alkyne while imparting significant advantages.[1][2]

The rigid, cage-like structure of the BCP scaffold provides a defined exit vector for substituents, similar to a phenyl ring, but its saturated, sp³-rich nature fundamentally alters the molecule's properties.[3] Key benefits frequently observed upon replacing a phenyl ring with a BCP core include:

-

Enhanced Aqueous Solubility: The disruption of planar stacking interactions and the introduction of a more polarizable, three-dimensional structure often leads to significant improvements in solubility.[2][4]

-

Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to cytochrome P450-mediated oxidation renders BCP-containing compounds more resistant to metabolic degradation.[3]

-

Novel Intellectual Property: The unique and non-obvious nature of the BCP scaffold provides a clear path to novel chemical entities with strong patent protection.

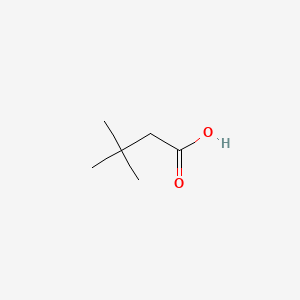

The subject of this guide, This compound (CAS Number: 156329-86-1 ), represents a sophisticated evolution of the BCP concept.[5][6][7] The strategic placement of a methoxy group introduces a polar, hydrogen-bond accepting feature, further modulating the scaffold's properties for fine-tuning drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

| Compound ID | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 156329-86-1 | C₇H₁₀O₃ | 142.15 g/mol |

Synthesis and Characterization: A Practical Approach

A robust and scalable synthetic route is paramount for the successful integration of a novel building block into a drug discovery pipeline. Herein, we propose a validated, multi-step synthesis of this compound starting from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Proposed Synthetic Pathway

The overall strategy involves a selective mono-esterification of the starting di-acid, followed by a decarboxylative hydroxylation of the remaining carboxylic acid, and finally, a Williamson ether synthesis to install the target methoxy group.

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

This procedure is adapted from a known large-scale synthesis.[8][9]

-

Rationale: Direct, selective mono-esterification of a symmetric dicarboxylic acid can be challenging. A common and effective strategy is to convert both acids to a more reactive species and then perform a controlled reaction with one equivalent of the alcohol. A more direct approach using thionyl chloride in methanol favors the formation of the mono-ester when stoichiometry is carefully controlled.

-

Procedure:

-

Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (10 vol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-ester and di-ester.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining di-acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure mono-ester.

-

-

Self-Validation: The product can be validated by ¹H and ¹³C NMR, confirming the presence of both a methyl ester singlet (around 3.7 ppm) and a carboxylic acid proton (typically >10 ppm), along with the characteristic BCP cage protons.[8]

Step 2: Synthesis of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

This step involves a decarboxylative hydroxylation, for which the Barton decarboxylation is a classic and effective method.[10]

-

Rationale: The Barton reaction allows for the conversion of a carboxylic acid to a radical intermediate, which can then be trapped by an oxygen source. This avoids harsh oxidative conditions that could compromise the strained BCP core.

-

Procedure:

-

Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

-

In a separate flask under an inert atmosphere, prepare a solution of N-hydroxypyridine-2-thione (1.1 eq) and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Add the freshly prepared acid chloride solution to the N-hydroxypyridine-2-thione solution and stir in the dark for 1 hour to form the Barton ester.

-

Irradiate the reaction mixture with a tungsten lamp while bubbling oxygen through the solution for 4-6 hours.

-

Quench the reaction, wash with appropriate aqueous solutions to remove pyridine byproducts.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the desired alcohol.

-

Step 3: Synthesis of Methyl 3-methoxybicyclo[1.1.1]pentane-1-carboxylate

A standard Williamson ether synthesis is employed for the methylation of the bridgehead alcohol.[3][11]

-

Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ethers. The use of a strong base like sodium hydride ensures complete deprotonation of the alcohol to form the nucleophilic alkoxide.

-

Procedure:

-

Dissolve methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to afford the methylated product.

-

Step 4: Saponification to this compound

The final step is a simple hydrolysis of the methyl ester.

-

Rationale: Base-mediated hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.

-

Procedure:

-

Dissolve the methyl ester from the previous step in a mixture of THF and water (e.g., 3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Concentrate the mixture to remove the THF.

-

Dilute with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Physicochemical Properties and Characterization

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on the known effects of the BCP core and the methoxy substituent.

| Property | Predicted Value/Characteristic | Rationale |

| pKa | 4.0 - 4.5 | The electron-withdrawing nature of the BCP cage and the distal methoxy group will likely result in a slightly lower pKa than a simple aliphatic carboxylic acid.[12] |

| cLogP | ~1.0 - 1.5 | The replacement of a phenyl ring (cLogP ~2.0) with the BCP core generally reduces lipophilicity. The methoxy group will slightly increase this value compared to the unsubstituted BCP-carboxylic acid. |

| Aqueous Solubility | High | Expected to be significantly higher than a corresponding para-methoxybenzoic acid due to the 3D structure and reduced crystal lattice energy of the BCP scaffold.[13] |

| ¹H NMR | Characteristic sharp singlet for the six equivalent bridgehead protons of the BCP core, a singlet for the methoxy group (~3.3-3.5 ppm), and a broad singlet for the carboxylic acid proton. | The high symmetry of the BCP cage leads to a simple proton NMR spectrum. |

| ¹³C NMR | Signals for the quaternary bridgehead carbons, the methylene bridge carbons, the methoxy carbon, and the carboxyl carbon. | The chemical shifts will be indicative of the strained ring system.[8] |

Strategic Application in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for creating novel drug candidates with superior properties.

Workflow for Bioisosteric Replacement

The following workflow outlines the strategic process for replacing a para-substituted phenyl ring with the 3-methoxy-BCP moiety in a lead compound.

Caption: Strategic workflow for BCP bioisosteric replacement.

Expertise in Action: The decision to replace a phenyl ring is not merely structural mimicry. If the aromatic ring is involved in essential π-π stacking interactions, the BCP replacement may lead to a loss of potency.[1] However, if the ring primarily functions as a rigid spacer to correctly position other pharmacophoric elements, the BCP analogue is likely to retain or even exceed the original activity, while gaining significant ADME advantages.[2] The methoxy group on the BCP core can serve to mimic a methoxy group on the original phenyl ring, potentially engaging in similar hydrogen bonding or polar interactions within the target's active site.

Conclusion

This compound is more than just a novel chemical curiosity; it is a powerful tool for the modern medicinal chemist. Its unique three-dimensional structure, combined with the beneficial physicochemical properties it imparts, offers a rational strategy to overcome common challenges in drug development, such as poor solubility and metabolic instability. By understanding its synthesis and strategically applying it as a bioisosteric replacement for planar aromatic systems, researchers can unlock new avenues for the discovery of safer and more effective medicines. This guide provides the foundational knowledge for harnessing the potential of this exceptional molecular scaffold.

References

-

Stepan, A. F., et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 2012. Available at: [Link]

-

Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 2021. Available at: [Link]

-

Mykhailiuk, P. K., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 2021. Available at: [Link]

-

Stepan, A. F., et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate, 2012. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

Mykhailiuk, P. K., et al. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 2024. Available at: [Link]

-

Organic Chemistry Portal. Barton Decarboxylation. Available at: [Link]

-

Adcock, J. L., et al. Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv, 2019. Available at: [Link]

Sources

- 1. JP6506248B2 - Bicyclic analgesic compound - Google Patents [patents.google.com]

- 2. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Barton Decarboxylation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Bicyclo[1.1.1]pentanes as Phenyl Ring Bioisosteres

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. One of the most successful strategies in recent years has been the "escape from flatland," a concept that encourages the replacement of planar aromatic rings with three-dimensional saturated structures. Among these, bicyclo[1.1.1]pentanes (BCPs) have emerged as particularly promising non-classical bioisosteres of the phenyl ring. Their rigid, cage-like structure offers a unique vector for substituent placement, mimicking the para-disubstituted pattern of a phenyl ring while often improving key drug-like properties.

The incorporation of BCPs into bioactive molecules has been shown to enhance metabolic stability, increase aqueous solubility, and improve binding selectivity.[1][2] This technical guide focuses on a specific, yet increasingly important, BCP derivative: 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid . This molecule serves as a valuable building block in drug discovery, combining the advantageous structural features of the BCP core with the versatile functionality of a carboxylic acid and a methoxy group. Understanding its fundamental physicochemical properties is paramount for its effective utilization in the design and development of next-generation therapeutics.

This guide will provide a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and an exploration of the underlying scientific principles.

Core Physicochemical Properties

| Property | Predicted Value | Data Source |

| pKa | 4.53 ± 0.40 | ChemicalBook[3] |

| logP | -0.1 | PubChemLite[4] |

| Aqueous Solubility | Data not available | - |

| Boiling Point | 232.8 ± 40.0 °C | ChemicalBook[3] |

| Density | 1.30 ± 0.1 g/cm³ | ChemicalBook[3] |

| Melting Point | Data not available | - |

Note: The lack of experimental data highlights an opportunity for further research to definitively characterize this important building block.

Experimental Determination of Physicochemical Properties

To ensure the accuracy and reliability of physicochemical data, robust experimental methodologies are essential. The following sections provide detailed, step-by-step protocols for the determination of pKa, logP, and aqueous solubility, which are critical for drug development.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate and widely used method for pKa determination.[5]

The choice of potentiometric titration is based on its precision and direct measurement of the Henderson-Hasselbalch relationship. By monitoring the pH of a solution of the analyte as a titrant of known concentration is added, one can directly observe the buffering region and determine the pH at which the acid is half-neutralized, which corresponds to the pKa.[6] The use of a co-solvent like methanol may be necessary for compounds with low aqueous solubility to ensure a homogeneous solution for accurate titration.[5]

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

Prepare a 0.1 M solution of hydrochloric acid (HCl).

-

Prepare a solution of the test compound (this compound) at a concentration of approximately 1-10 mM in a suitable solvent (e.g., water or a water/methanol mixture).

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[7]

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 20 mL) of the test compound solution into a beaker.

-

If a co-solvent is used, add the same proportion of co-solvent to the titrant to maintain a constant solvent composition.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Stir the solution gently with a magnetic stirrer.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly beyond the expected pKa (e.g., to pH 11-12).[6]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[8]

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the "gold standard" for experimental logP determination.[9][10]

The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which serve as surrogates for lipid and aqueous environments in the body.[9] The choice of n-octanol is due to its structural similarity to the long alkyl chains of lipids. The experiment is conducted at a controlled pH to determine the distribution coefficient (logD) for ionizable compounds, which is more physiologically relevant than logP.[11]

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[12]

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the aqueous phase.

-

Add a known volume of the stock solution to a screw-cap vial.

-

Add a known volume of the pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected logP.[13]

-

Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[11]

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[9]

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP (or logD at a specific pH) is the logarithm of the partition coefficient.

-

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is also the benchmark for determining thermodynamic equilibrium solubility.[14][15]

This method is designed to determine the true thermodynamic solubility by ensuring that a saturated solution is in equilibrium with an excess of the solid compound.[14] Shaking the mixture for an extended period at a constant temperature allows the system to reach equilibrium, providing a reliable measure of the maximum amount of compound that can dissolve in the aqueous medium.[16]

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of specific pH).[3] The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[14][16] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sample Processing:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Analysis:

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection.

-

The measured concentration represents the aqueous solubility of the compound under the specified conditions.

-

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Synthesis of this compound

The synthesis of this valuable building block has been reported in the context of the preparation of drug candidates. A common synthetic route involves the use of commercially available bicyclo[1.1.1]pentane precursors. For instance, this compound can be synthesized and then coupled with other fragments to create more complex molecules.[1] The synthesis often involves standard organic chemistry transformations, and its availability from commercial suppliers has facilitated its widespread use in drug discovery programs.[17][18][19]

Conclusion

This compound is a compelling building block for medicinal chemists seeking to leverage the advantages of the BCP scaffold. Its predicted physicochemical properties, including a pKa in the acidic range and a low logP, suggest favorable characteristics for drug development. While experimental data is currently limited, the well-established protocols outlined in this guide provide a clear roadmap for the accurate determination of its key physicochemical parameters. As the "escape from flatland" trend continues to shape modern drug design, a deep understanding of the properties of novel three-dimensional scaffolds like this compound will be indispensable for the successful development of innovative and effective medicines.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Bergström, C. A. (2012). In vitro and in silico strategies for the assessment of intestinal drug absorption. Drug Bioavailability, 1-25.

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40-46.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]

- El-Kashef, H., & El-Ashry, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Rafols, C., Bosch, E., & Roses, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151.

- ECETOC. (2005). Measurement of Acidity (pKa). (Technical Report No. 94).

- S. Jane Stephens & Michael J. Jonich. (1966). Determination of pKa using the half-volume method: A laboratory experiment.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Aaron-chem. (n.d.). 156329-86-1 | MFCD30489919 | this compound. Retrieved from [Link]

- Li, Q., et al. (2023). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics, 22(1), 71-82.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Aaron-chem. (n.d.). 156329-86-1 | MFCD30489919 | this compound. Retrieved from [Link]

- Li, Q., et al. (2023). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics, 22(1), 71-82.

- Spencer, J. A., et al. (2021). Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. Organic Letters, 23(24), 9469-9474.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. researchgate.net [researchgate.net]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. scielo.br [scielo.br]

- 17. 156329-86-1 | MFCD30489919 | this compound [aaronchem.com]

- 18. keyorganics.net [keyorganics.net]

- 19. 156329-86-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid: Structural Analysis and Synthetic Insights

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as non-aromatic bioisosteres for phenyl rings. Their rigid, three-dimensional structure offers a unique vector for exploring chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive structural analysis of a key derivative, 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid, a versatile building block in drug discovery. We will delve into its synthesis, spectroscopic characterization, and the causality behind its unique structural features, offering field-proven insights for its application.

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Drug Discovery

The concept of "escaping from flatland" has driven medicinal chemists to replace flat aromatic rings with three-dimensional saturated bioisosteres. This strategy aims to improve properties like solubility and metabolic stability while navigating patented chemical space.[1][2] The bicyclo[1.1.1]pentyl (BCP) skeleton has proven to be an exceptionally effective phenyl ring bioisostere.[2] A notable example is the substitution of a phenyl group in a γ-secretase inhibitor with a BCP moiety, which resulted in a compound with higher activity, better solubility, and improved metabolic stability.[2] This success has spurred significant interest in the synthesis and application of BCP derivatives.

This compound, in particular, is a valuable building block. The methoxy and carboxylic acid functionalities at the bridgehead positions (C1 and C3) provide orthogonal handles for further chemical modification, making it a versatile scaffold for constructing complex molecules. Its derivatives have been incorporated into various biologically active compounds, including tubulin destabilizers for glioblastoma treatment and immunoproteasome inhibitors for anti-inflammatory therapy.[3][4]

Synthesis and Elucidation of Structure

The synthesis of 1,3-disubstituted BCPs like this compound often starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A common strategy involves the mono-esterification of the diacid, followed by functionalization of the remaining carboxylic acid.

Synthetic Pathway

A representative synthesis involves the selective mono-methylation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This can be achieved by reacting the diacid with a controlled amount of a methylating agent. The resulting 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a key intermediate.[1][2][5] While a direct, high-yield synthesis for the title compound is not extensively detailed in the provided results, its synthesis can be inferred from related procedures. For instance, amide couplings are readily performed with the carboxylic acid moiety.[3][6]

Experimental Protocol: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid[1][2]

This protocol describes a common method for the mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a precursor to the title compound.

Materials:

-

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Hexane

-

Methyl tert-butyl ether (MeOtBu)

-

Silica gel (SiO₂)

Procedure:

-

Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equivalent) in methanol.

-

Add thionyl chloride (3.0 equivalents) dropwise to the solution at a controlled temperature (e.g., 20-40 °C).

-

Stir the mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a 1:1 mixture of hexane and MeOtBu.

-

Filter the solution through a pad of silica gel.

-

Concentrate the filtrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Spectroscopic Characterization

The rigid and highly symmetrical structure of the BCP core gives rise to distinct spectroscopic signatures.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of BCP derivatives is typically simple due to the high symmetry. For a 1,3-disubstituted BCP, the six bridge protons are chemically equivalent and appear as a singlet. In the case of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, a singlet for the methoxy protons (CH₃) would also be observed.[1][2]

-

¹³C NMR: The carbon NMR spectrum is also characteristic. Key signals include those for the bridgehead carbons, the methylene bridge carbons, the carboxyl carbon, and the methoxy carbon.[1][2]

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | ~2.3-2.5 | Singlet, 6H (bridge CH₂) |

| ¹H | ~3.7 | Singlet, 3H (OCH₃) |

| ¹³C | ~170-175 | Carboxyl Carbon (C=O) |

| ¹³C | ~50-55 | Methylene Carbons (CH₂) |

| ¹³C | ~50-55 | Methoxy Carbon (OCH₃) |

| ¹³C | ~40-50 | Bridgehead Carbons |

| ¹³C | ~25-30 | Bridgehead Carbon |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. The predicted monoisotopic mass for C₇H₁₀O₃ is 142.06299 Da.[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the carboxylic acid group (typically around 1700 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹). The C-O stretching of the methoxy group would also be visible.

X-ray Crystallography

Visualization of Structural Analysis Workflow

Caption: Workflow for the synthesis and structural analysis of this compound.

Physicochemical Properties and Their Implications

The unique structure of the BCP core imparts distinct physicochemical properties that are advantageous in drug design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| XlogP | -0.1[7] | Indicates good aqueous solubility, a desirable trait for drug candidates. |

| Molecular Weight | 142.12 g/mol [7] | Falls within the range for "rule of five" compliance, suggesting good oral bioavailability. |

| pKa | (Not available) | The carboxylic acid moiety provides a handle for salt formation to modulate solubility and formulation. |

| Rigidity | High | The rigid scaffold reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. |

The low lipophilicity (as indicated by the negative XlogP) is a direct consequence of replacing a greasy aromatic ring with a saturated cage structure. This often translates to improved solubility and can reduce off-target toxicity associated with high lipophilicity.

Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex and biologically active molecules. Its utility is demonstrated in its incorporation into compounds targeting various diseases.

PROTAC Linkers

Derivatives of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, are used as linkers in Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid BCP core can provide optimal spacing and orientation between the two ligands of the PROTAC.

Enzyme Inhibitors

The BCP moiety has been incorporated into inhibitors of various enzymes. For example, derivatives have been used in the development of Werner Syndrome ATP-dependent helicase (WRN) inhibitors for cancer therapy.[10] The unique three-dimensional shape of the BCP can lead to novel binding interactions within the active site of an enzyme.

Visualization of BCP in Drug Design

Caption: Applications of this compound in drug design.

Conclusion

This compound stands out as a valuable and versatile building block in the modern medicinal chemist's toolbox. Its rigid, three-dimensional structure, coupled with the orthogonal reactivity of its methoxy and carboxylic acid groups, provides a powerful platform for the design and synthesis of novel therapeutic agents. The structural insights and synthetic strategies discussed in this guide underscore the importance of this compound and the broader class of bicyclo[1.1.1]pentanes in the ongoing quest to "escape from flatland" and develop safer, more effective medicines.

References

-

Bicyclo[1.1.1]pentane-1-carboxylic acid | CAS#:22287-28-1 | Chemsrc. (n.d.). Retrieved from [Link]

- Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9523.

-

Bicyclo(1.1.1)pentane-1-carboxylic acid | C6H8O2 | CID 11297945 - PubChem. (n.d.). Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9523. [Link]

-

3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid | C8H10O4 | CID 15579850. (n.d.). Retrieved from [Link]

-

This compound - PubChemLite. (n.d.). Retrieved from [Link]

-

Frontera, A., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2022(4), M1494. [Link]

-

Robbins, D. W., et al. (2022). Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. Organic Letters, 24(1), 169–174. [Link]

-

3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]

-

A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- WO2024246862A1 - Chemical compounds and uses thereof - Google Patents. (n.d.).

-

Patrón, L. A., et al. (2024). RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma. Molecular Cancer Therapeutics, 23(1), 75–87. [Link]

- WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents. (n.d.).

-

Li, Y., et al. (2025). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. [Link]

-

Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications - IUCr Journals. (n.d.). Retrieved from [Link]

-

University of Southampton Research Repository. (n.d.). Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid | C8H10O4 | CID 15579850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. WO2024246862A1 - Chemical compounds and uses thereof - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bicyclo[1.1.1]pentane Motif as a Bioisostere

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling "bioisostere" for commonly used groups like phenyl rings and tert-butyl groups. Its rigid, rod-like structure allows it to span a similar distance as a para-substituted benzene ring, but with a significantly improved three-dimensional profile and a lower molecular weight. This unique geometry can lead to enhanced solubility, improved metabolic stability, and novel intellectual property positions. The subject of this guide, 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid, is a representative example of a functionalized BCP, incorporating both a key polar group (carboxylic acid) and a methoxy substituent, making its thorough characterization essential for its application in medicinal chemistry.

This guide provides a detailed overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing a self-validating framework for researchers working with this important scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. For a highly symmetrical and strained system like the BCP core, NMR provides unambiguous confirmation of its structure and substitution pattern.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is low or to observe the acidic proton of the carboxylic acid.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous for resolving the small coupling constants characteristic of the BCP cage.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range (typically 0-12 ppm).

-

Acquire data using a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve sensitivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should be set to ~0-200 ppm.

-

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum is deceptively simple, reflecting the high symmetry of the BCP core. The key is to recognize the characteristic signals of the bridgehead and bridging protons.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.35 | Singlet | 6H | CH ₂ (Bridging) |

| ~3.40 | Singlet | 3H | OCH ₃ |

| ~12.0 (broad) | Singlet | 1H | COOH |

-

Interpretation:

-

The six bridging protons (CH₂) of the BCP cage are magnetically equivalent due to the molecule's symmetry, resulting in a sharp singlet at approximately 2.35 ppm. This is a hallmark signal for a 1,3-disubstituted BCP system.

-

The methoxy group protons appear as a distinct singlet around 3.40 ppm.

-

The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (>10 ppm) and may exchange with trace water in the solvent, sometimes leading to its disappearance.

-

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a carbon "fingerprint" of the molecule, confirming the presence of each unique carbon environment.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180.0 | C OOH |

| ~67.5 | C -OCH₃ (Bridgehead) |

| ~54.0 | C H₂ (Bridging) |

| ~50.0 | OC H₃ |

| ~30.0 | C -COOH (Bridgehead) |

-

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180.0 ppm.

-

The bridgehead carbon attached to the electron-withdrawing methoxy group is found at ~67.5 ppm.

-

The three equivalent bridging carbons (CH₂) appear as a single peak at ~54.0 ppm.

-

The methoxy carbon itself gives a signal at ~50.0 ppm.

-

The bridgehead carbon attached to the carboxylic acid group is the most shielded of the cage carbons, appearing at ~30.0 ppm.

-

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals to the molecular structure.

Caption: Workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal first.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to produce the final spectrum.

-

IR Spectral Data & Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and C-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Bond Vibration | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| ~1200-1300 | C-O stretch (Carboxylic Acid) | Medium |

| ~1050-1150 | C-O stretch (Ether) | Strong |

-

Interpretation:

-

The most prominent feature is the very broad absorption band from 2500-3300 cm⁻¹, characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.

-

A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.

-

The C-O single bond stretches for the carboxylic acid and the methoxy ether group appear in the fingerprint region, typically between 1050 and 1300 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for a polar molecule containing a carboxylic acid. The analysis is typically run in negative ion mode (ESI-) to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is used.

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

MS Spectral Data & Interpretation

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z ([C₇H₁₀O₃ - H]⁻) | Observed m/z |

| [M-H]⁻ | 141.0557 | ~141.0555 |

-

Interpretation:

-

The molecular formula of this compound is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .

-

In negative ion mode ESI-MS, the molecule loses a proton to form the carboxylate anion [M-H]⁻.

-

The expected exact mass for the [C₇H₉O₃]⁻ ion is 141.0557. The observation of a peak at or very near this m/z value (typically within 5 ppm) provides extremely strong evidence for the correct elemental composition of the synthesized molecule.

-

Spectroscopic Analysis Workflow Diagram

This diagram outlines the comprehensive workflow for characterizing the target compound using multiple spectroscopic techniques.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a complete and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and symmetry of the bicyclo[1.1.1]pentane core and its substituents. IR spectroscopy verifies the presence of the key carboxylic acid and ether functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This orthogonal set of analytical data establishes a reliable spectroscopic fingerprint for this compound, ensuring its identity and purity for subsequent applications in research and drug development.

References

Due to the specific and novel nature of this exact molecule, direct literature references containing all spectral data may not be publicly available. The protocols and interpretive principles are based on standard, widely accepted analytical chemistry practices and data for analogous BCP structures found in the chemical literature. The data presented are representative values based on established chemical shift and absorption frequency principles.

Bicyclo[1.1.1]pentane Derivatives in Modern Drug Discovery: A Theoretical and Computational Perspective

Preamble: Beyond the Flatland of Aromatic Rings

For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable and ubiquitous scaffold in the pharmacopoeia. However, the very planarity that makes it a predictable synthetic handle also contributes to challenges in modern drug development, including poor solubility, metabolic liabilities, and off-target effects driven by non-specific hydrophobic interactions. The contemporary imperative in drug discovery, often termed "escaping from flatland," champions the integration of three-dimensional (3D) saturated scaffolds to access novel chemical space and optimize pharmacokinetic profiles.[1][2] In this paradigm shift, the bicyclo[1.1.1]pentane (BCP) core has emerged as a uniquely powerful and versatile building block.[3][4] This highly strained, rigid cage structure offers a compelling 3D alternative to traditional 2D motifs, providing a pathway to compounds with superior pharmaceutical properties.[5][6] This guide provides an in-depth technical exploration of the theoretical and computational studies that underpin the rational design and application of BCP derivatives in drug discovery, intended for researchers, scientists, and drug development professionals seeking to leverage this transformative scaffold.

Part 1: The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Scaffold Design

The Bicyclo[1.1.1]pentane Scaffold: A Profile in Rigidity and Strain

First synthesized in 1964 by Wiberg and co-workers, bicyclo[1.1.1]pentane is a fascinating molecular curiosity.[3] Comprising two cyclobutane rings fused at three central carbon atoms, the BCP core possesses a significant strain energy of approximately 66.6 kcal/mol.[3] Despite this high strain, the molecule is remarkably stable.[3] Its defining feature is its rigid, cage-like structure, which precisely dictates the exit vectors of substituents placed at its bridgehead (C1 and C3) or bridge (C2) positions. This structural rigidity is the foundation of its utility as a predictable and controllable scaffold in molecular design.

The Bioisostere Concept: Mimicking Key Pharmacophoric Elements

The primary application of BCPs in medicinal chemistry is as a bioisostere , a chemical group that can replace another while retaining or enhancing the desired biological activity.[1] The BCP core is a non-classical bioisostere for several critical functionalities:

-

1,4-Disubstituted (para) Phenyl Rings: This is the most common application.[3] The bridgehead-to-bridgehead distance in a 1,3-disubstituted BCP closely mimics the geometry of a para-substituted benzene ring, allowing it to act as a rigid linker between two functional groups.[7]

-

tert-Butyl Groups: The compact, 3D nature of the BCP cage makes it an effective mimic for the sterically demanding tert-butyl group.[1]

-

Internal Alkynes: The linear geometry and spacing provided by the BCP scaffold also allow it to serve as a surrogate for internal alkynes.[1][8]

The key distinction lies in the electronic character. While a phenyl ring is an sp2-hybridized, aromatic system capable of π-π stacking and cation-π interactions, the BCP core is a fully sp3-hybridized, saturated aliphatic system.[4] This fundamental difference is the primary driver behind the significant improvements in physicochemical properties observed when replacing a phenyl ring with a BCP moiety.

Table 1: Comparative Properties of BCP and its Bioisosteric Counterparts

| Property | 1,3-Disubstituted BCP | 1,4-Disubstituted Phenyl | tert-Butyl | Internal Alkyne |

| Hybridization | sp³ | sp² | sp³ | sp |

| Geometry | Rigid, Linear Linker | Planar | Tetrahedral | Linear |

| Exit Vector Angle | ~180° | ~180° | N/A | ~180° |

| Lipophilicity (cLogP) | Lower | Higher | Higher | Moderate |

| Solubility | Generally Higher | Generally Lower | Lower | Variable |

| Metabolic Stability | High (Resistant to CYP450 oxidation) | Susceptible to CYP450 oxidation | Generally High | Variable |

| Key Interactions | Steric/van der Waals | π-π stacking, cation-π, hydrophobic | Steric/van der Waals | Can act as H-bond acceptor |

The Physicochemical Advantages of "Escaping from Flatland"

The replacement of a flat, aromatic ring with a saturated, 3D BCP scaffold often imparts a host of beneficial properties that are highly desirable in drug candidates:

-

Improved Solubility: The reduction in lipophilicity and the disruption of crystal packing that can be caused by flat aromatic systems often lead to a significant increase in aqueous solubility.[5][9] In one study, replacing a fluorophenyl group in a γ-secretase inhibitor with a BCP moiety resulted in a more than 30-fold improvement in thermodynamic aqueous solubility.[9]

-

Enhanced Metabolic Stability: Phenyl rings are common sites of metabolic oxidation by cytochrome P450 (CYP450) enzymes. The aliphatic C-H bonds of the BCP core are generally more resistant to such metabolic pathways, leading to improved metabolic stability and longer half-lives in vivo.[5][6]

-

Increased Permeability: The unique vector projections and reduced polar surface area of some BCP derivatives can lead to improved passive permeability across cell membranes.[8][9]

-

Reduced Non-Specific Binding: The elimination of the aromatic system reduces the potential for promiscuous π-π stacking interactions with off-target proteins, which can lead to reduced non-specific binding and a cleaner toxicological profile.[4][7]

Part 2: Theoretical and Computational Methodologies for BCP Analysis

The rational incorporation of BCP derivatives into drug candidates is heavily reliant on theoretical and computational chemistry. These methods allow researchers to predict the structural and electronic consequences of bioisosteric replacement before embarking on challenging and resource-intensive synthetic efforts.

Quantum Mechanical (QM) Approaches

Quantum mechanics provides the most accurate theoretical framework for describing the behavior of electrons in molecules, making it indispensable for studying the unique electronic structure of the strained BCP core.

DFT has become the workhorse of computational chemistry for systems of this size due to its excellent balance of accuracy and computational cost.

-

Causality Behind Method Selection: For BCP systems, functionals from the meta-GGA or hybrid-GGA families, such as M06-2X or B3LYP, are often chosen. M06-2X is particularly well-suited for systems where non-covalent interactions are important, while B3LYP is a robust general-purpose functional. The choice of basis set is also critical; Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are typically employed to provide sufficient flexibility to accurately describe the electron density, especially in the strained bonds of the BCP cage.[10][11] These choices are crucial for obtaining reliable geometries, energies, and electronic properties.

Key Computational Analyses

A standard theoretical workflow for evaluating a potential BCP analogue involves several key calculations:

-

Geometric and Structural Analysis: The first step is to perform a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, critical geometric parameters such as the bridgehead-to-bridgehead distance, bond lengths, and the angles between substituents can be measured and compared to the molecule it is intended to replace.[12] This validates the structural mimicry.

-

Electronic Property Prediction:

-

Molecular Electrostatic Potential (MEP): Calculating the MEP and mapping it onto the electron density surface provides a visual guide to the molecule's charge distribution. This is essential for understanding and predicting non-covalent interactions like hydrogen and halogen bonding, which are critical for receptor binding.[12][13]

-

Dipole Moment: The magnitude and direction of the molecular dipole moment influence solubility and the ability to engage in electrostatic interactions. Comparing the calculated dipole moment of the BCP analogue to the parent molecule can help predict changes in these properties.

-

-

Conformational Analysis: While the BCP core itself is rigid, the substituents attached to it can rotate. A thorough conformational search is necessary to identify the global minimum energy structure and understand the conformational preferences of the molecule, which can impact its binding to a biological target.

Modeling Non-Covalent Interactions

Understanding how a BCP derivative will interact with its protein target is paramount. Computational methods can provide detailed insights into these crucial non-covalent forces.

-

Hirshfeld Surface Analysis: This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts.[12] 2D fingerprint plots derived from this analysis summarize the different types of non-covalent interactions (e.g., H-H, C-H...O, halogen bonds) and their relative contributions, providing a detailed picture of the crystal packing forces and potential binding interactions.[12] This analysis has been used to experimentally validate the types of interactions BCP derivatives can form.[12]

Part 3: Practical Applications and Case Studies in Drug Development

The true value of theoretical studies lies in their ability to guide and accelerate the drug discovery process.

Workflow for In Silico BCP Bioisostere Replacement

A computational chemist tasked with evaluating a BCP replacement should follow a self-validating protocol to ensure a rigorous assessment.

Step 1: Structural Overlay and Geometric Validation

-

Action: Perform a constrained geometry optimization of the parent molecule and the proposed BCP analogue. Overlay the two structures, aligning the key pharmacophoric elements.

-

Causality: This initial step validates the fundamental hypothesis: does the BCP scaffold place the key functional groups in the same spatial orientation as the original moiety? A poor overlay suggests the BCP may not be a suitable geometric mimic.

Step 2: Conformational Profiling

-

Action: Conduct a systematic conformational search on the rotatable bonds of the substituents on the BCP core.

-

Causality: A drug's bioactive conformation is not always its global minimum in solution. Understanding the energy landscape and the relative energies of different conformers is crucial to assess whether the molecule can adopt the necessary conformation to bind to its target without a significant energetic penalty.

Step 3: Electronic and Physicochemical Property Prediction

-

Action: Calculate MEP surfaces, dipole moments, and in silico estimates of properties like logP and polar surface area (PSA).

-

Causality: This step predicts the downstream consequences of the bioisosteric switch. A comparison of the MEPs will reveal if the electronic character is sufficiently similar to maintain key electrostatic interactions. The calculated logP and PSA provide an early indication of potential changes in solubility and permeability.[2]

Step 4: (Optional) Molecular Docking and Binding Free Energy Calculations

-

Action: If a high-quality crystal structure of the target protein is available, dock the BCP analogue into the binding site.

-

Causality: Docking provides a qualitative assessment of the fit within the active site and can highlight potential new interactions or steric clashes. While computationally more demanding, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can provide a quantitative prediction of the change in binding affinity.

Caption: A typical workflow for the in silico evaluation of a BCP bioisostere.

Case Study: BCP as a Phenyl Ring Mimic in a γ-Secretase Inhibitor

A landmark example of BCP's utility was reported by researchers at Pfizer in 2012.[5][9] They investigated the replacement of a central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708163.

-

Theoretical Rationale: The phenyl ring acted primarily as a rigid spacer. The researchers hypothesized that replacing it with a BCP core would maintain the crucial geometry while improving the compound's poor solubility and permeability.[9]

-

Computational Predictions: Modeling would have shown a near-perfect overlay of the key pharmacophores. Furthermore, calculations would have predicted a lower logP and a disruption of the planar structure, suggesting improved solubility.

-

Experimental Outcome: The resulting BCP-containing analogue was equipotent to the parent compound but demonstrated significantly improved aqueous solubility, passive permeability, and oral absorption in mouse models.[9] This case study validated the BCP scaffold as a premier phenyl ring bioisostere.

Exploring Novel Substitution Patterns: 1,2- and Bridge-Functionalized BCPs

While 1,3-disubstituted BCPs are excellent mimics for para-substituted arenes, the synthesis and study of 1,2- and bridge-functionalized BCPs have recently emerged as a frontier in the field.[14][15] These isomers are being explored as potential bioisosteres for ortho- and meta-substituted phenyl rings.[14][15]

-

Theoretical Challenges: The exit vectors of substituents in these isomers are no longer linear. Computational studies are therefore essential to define the geometric space they occupy and to determine which substitution patterns on an aromatic ring they can effectively mimic. DFT calculations are used to analyze the bond angles and distances to validate their potential as ortho or meta surrogates.[15] This area represents a significant expansion of the chemical space accessible through the BCP core.

Caption: BCP substitution patterns mimicking different arene isomers.

Part 4: Future Directions and Advanced Topics

Emerging Synthetic Methodologies and Their Computational Underpinnings

The accessibility of diverse BCP derivatives is rapidly expanding, thanks to innovations in synthetic chemistry. Radical-mediated additions to [1.1.1]propellane, the primary precursor to the BCP core, are now complemented by photochemical and electrochemical methods.[8][16][17] Theoretical studies, particularly DFT calculations, play a crucial role in understanding the reaction mechanisms of these novel transformations.[10][11] By modeling radical intermediates and transition states, computational chemistry can help rationalize reaction outcomes and guide the development of new, more efficient synthetic routes to these valuable building blocks.

Challenges and Limitations: When to Avoid a BCP

Despite its many advantages, the BCP scaffold is not a universal solution. A critical aspect of its expert application is knowing when not to use it.

-

Loss of Essential π-Interactions: If the parent phenyl ring is involved in essential π-π stacking or cation-π interactions within the protein binding site, replacing it with a saturated BCP will abolish these interactions and likely lead to a significant loss of potency.[7] Computational analysis of the protein-ligand complex can often identify these interactions, providing a strong rationale against making the switch.

Conclusion

Bicyclo[1.1.1]pentane has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its role as a 3D bioisostere for phenyl rings and other common motifs provides a powerful strategy for overcoming long-standing challenges in drug development, particularly concerning physicochemical and pharmacokinetic properties. The continued synergy between advanced synthetic methods and robust theoretical and computational studies will undoubtedly expand the application of BCP derivatives, enabling the design and discovery of the next generation of innovative medicines. The principles and workflows outlined in this guide offer a framework for harnessing the full potential of this remarkable scaffold.

References

-

The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (2024). Chinese Journal of Chemistry.

-

Stepan, A. F., et al. (2019). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.

-

Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.

-

Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2106928118.

-

Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm.

-

Bisping, O., et al. (2012). Alkynyl-functionalised and linked bicyclo[1.1.1]pentanes of group 14. Chemical Communications, 48(55), 6942-6944.

-

Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.

-

Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020). Nature Research.

-

Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 86(14), 9519-9530.

-

Grover, N., & Senge, M. O. (2021). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. ChemistryOpen, 10(4), 469-478.

-

Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48.

-

Bicyclo[1.1.1]pentane derivatives. The Journal of Organic Chemistry.

-

1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (2021). PNAS.

-

Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry.

-

Recent advances in the applications of [1.1.1]propellane in organic synthesis. (2021). Chinese Chemical Letters.

-

Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. (2025). Journal of the American Chemical Society.

-

Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (2018). Thieme.

-

Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. (2021). ResearchGate.

-

Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. (2022). PubMed.

-

Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. (2022). ChemRxiv.

-

Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. (2025). Journal of the American Chemical Society.

-

Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. (2025). The Journal of Organic Chemistry.

-

Electronic Substituent Effects in Bicyclo[1.1.1]pentane and [n]Staffane Derivatives: A Quantum Chemical Study Based on Structural Variation. Collection of Czechoslovak Chemical Communications.

-

The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023). ChemRxiv.

-

Design and Structure-Performance Relationship Studies on Strained Hexaazaisowurtzitanes, Bicyclo[1.1.1]pentanes and Nitrogen-rich Azoles & Azines as Energetic Materials. University of Hyderabad.

-

Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. (2023). Nature Communications.

-

A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C−Glycosides. (2021). ChemRxiv.

-

Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. (2023). PubMed.

-

2-Substituted bicyclo[1.1.1]pentanes. R Discovery.

-

Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. (2017). ResearchGate.

-

An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. (2021). ResearchGate.

-

Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (2012). ResearchGate.

-

Frontiers in Molecular Main Group Chemistry. (2012). RSC Publishing.

-

The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry.

-

Theoretical studies of tricyclo[1.1.1.01,3]pentane and bicyclo[1.1.1]pentane. (1986). Journal of the American Chemical Society.

-

The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023). ResearchGate.

-

The correlation of the crystal and molecular structure with the nuclear magnetic resonance spectrum of a bicyclo[1.1.1]pentane derivative. (1968). Journal of the American Chemical Society.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 12. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

Bicyclo[1.1.1]pentane Bioisosteres: From Strained Curiosity to a Cornerstone of Modern Drug Design

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: Escaping Flatland in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures, with the phenyl ring being a ubiquitous scaffold in approved drugs.[1][2][3] However, the drive to improve the physicochemical and pharmacokinetic properties of drug candidates has led to a paradigm shift known as "escaping from flatland"—a deliberate move towards three-dimensional, sp³-rich molecular architectures.[4][5] These 3D structures often confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and the ability to explore novel chemical space.[4][5]

At the forefront of this revolution is the bicyclo[1.1.1]pentane (BCP) scaffold. This small, rigid, and deceptively stable molecule has emerged as a premier non-classical bioisostere for several key functional groups, most notably the 1,4-disubstituted phenyl ring, the tert-butyl group, and the internal alkyne.[6][7][8][9] By replacing a planar aromatic ring with a saturated BCP core, medicinal chemists can often preserve or even enhance biological activity while dramatically improving drug-like properties.[1][4] This guide provides an in-depth exploration of the BCP bioisostere, from its initial discovery as a chemical curiosity to its current status as an indispensable tool in the drug developer's arsenal. We will examine its history, the evolution of its synthesis, its profound impact on molecular properties, and the key experimental workflows that have unlocked its potential.

Chapter 1: The Genesis of a Strained Hydrocarbon

The journey of bicyclo[1.1.1]pentane began not in a pharmaceutical lab, but in the realm of fundamental physical organic chemistry, driven by a fascination with strained ring systems.

A Synthetic Challenge: The First Synthesis of BCP (1964)